Cas no 23582-83-4 (5-Dehydroepisterol)

5-Dehydroepisterol structure
5-Dehydroepisterol structure
商品名:5-Dehydroepisterol
CAS番号:23582-83-4
MF:C28H44O
メガワット:396.64836
MDL:MFCD32201870
CID:1064526
PubChem ID:10894570

5-Dehydroepisterol 化学的及び物理的性質

名前と識別子

    • 5-Dehydroepisterol
    • (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
    • 5 Dehydroepisterol
    • W2W3AHW3TG
    • 24-methylene-cholesta-5,7-dien-3beta-ol
    • SCHEMBL965835
    • MS-26695
    • (3beta)-Ergosta-5,7,24(28)-trien-3-ol
    • PD165254
    • AKOS040732330
    • Campesta-7,24(28)-dien-3beta-ol
    • (1R,3aR,7S,9aR,9bS,11aR)-9a,11a-Dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,3a,6,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-cyclopenta[a]phenanthren-7-ol
    • HY-130703
    • Q4639583
    • Ergosta-5,7,24(28)-trien-3-ol, (3beta)-
    • CHEBI:52972
    • CS-0111444
    • ergosta-5,7,24(28)-trien-3beta-ol
    • DTXSID90447480
    • 23582-83-4
    • LMST01030135
    • 5-dehydro episterol
    • 24-Methylcholesta-5,7,24(28)-trienol
    • ergosta-5,7,24(28)-trien-3-beta-ol
    • G17192
    • Ergosta-5,7,24(28)-trien-3I2-ol
    • Campesta-7,24(28)-dien-3I2-ol
    • (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-((2R)-6-methyl-5-methylideneheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-3-ol
    • DTXCID30398301
    • DA-60429
    • (3I2)-Ergosta-5,7,24(28)-trien-3-ol
    • MDL: MFCD32201870
    • インチ: InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25+,26+,27+,28-/m1/s1
    • InChIKey: ZEPNVCGPJXYABB-LOIOQLKMSA-N
    • ほほえんだ: CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

計算された属性

  • せいみつぶんしりょう: 396.339216023g/mol
  • どういたいしつりょう: 396.339216023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 712
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • ゆうかいてん: NA

5-Dehydroepisterol セキュリティ情報

5-Dehydroepisterol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
D229265-10mg
5-Dehydroepisterol
23582-83-4
10mg
¥94200.00 2023-09-15
ChemScence
CS-0111444-10mg
5-Dehydroepisterol
23582-83-4
10mg
$5500.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y30845-1mg
5-Dehydroepisterol
23582-83-4 98%
1mg
¥13498.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y30845-5mg
5-Dehydroepisterol
23582-83-4 98%
5mg
¥37998.0 2023-09-09
TRC
D229265-10mg
5-Dehydroepisterol
23582-83-4
10mg
$ 10241.00 2023-04-17
eNovation Chemicals LLC
Y1256452-5mg
5-Dehydroepisterol
23582-83-4 91%
5mg
$4080 2024-06-06
ChemScence
CS-0111444-1mg
5-Dehydroepisterol
23582-83-4
1mg
$1350.0 2022-04-27
ChemScence
CS-0111444-5mg
5-Dehydroepisterol
23582-83-4
5mg
$3800.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y30845-10mg
5-Dehydroepisterol
23582-83-4 98%
10mg
¥54998.0 2023-09-09
MedChemExpress
HY-130703-10mg
5-Dehydroepisterol
23582-83-4 91.69%
10mg
¥55000 2022-09-21

5-Dehydroepisterol 関連文献

5-Dehydroepisterolに関する追加情報

Comprehensive Analysis of 5-Dehydroepisterol (CAS No. 23582-83-4): Structure, Functions, and Research Applications

5-Dehydroepisterol (CAS No. 23582-83-4) is a sterol derivative that has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. As an intermediate in sterol biosynthesis, this compound plays a pivotal role in understanding metabolic pathways, particularly in plants and fungi. Researchers are increasingly exploring its applications in nutraceutical development, anti-aging formulations, and lipid metabolism studies, aligning with current trends in health and wellness industries.

The molecular structure of 5-Dehydroepisterol features a conjugated double-bond system, which contributes to its reactivity and interaction with enzymes like sterol reductases and isomerases. This characteristic makes it a valuable probe for studying sterol biosynthesis inhibition—a hot topic in cholesterol management research. Recent studies published in journals such as Bioorganic Chemistry highlight its potential as a scaffold for designing novel enzyme modulators, addressing frequent user queries about "natural alternatives to synthetic lipid regulators."

In plant biology, 5-Dehydroepisterol serves as a precursor to brassinosteroids, phytohormones critical for growth and stress responses. This connection has spurred interest in sustainable agriculture, where users often search for "plant growth promoters with minimal environmental impact." Field trials demonstrate that analogs of this compound can enhance crop resilience to drought—a pressing concern amid climate change discussions. Analytical techniques like HPLC-MS and NMR spectroscopy are essential for quantifying its presence in plant extracts, reflecting laboratory professionals' frequent searches for "sterol quantification methods."

The compound's role in skin barrier function has also emerged as a research focus. Dermatological studies suggest that 5-Dehydroepisterol may influence ceramide synthesis, making it relevant to formulations targeting eczema and psoriasis—conditions extensively searched in medical databases. Cosmetic scientists are investigating its stability in liposomal delivery systems, responding to market demands for stable natural ingredients in skincare products.

From a technical perspective, 23582-83-4 exhibits challenges in storage due to sensitivity to light and oxidation. Best practices recommend argon-purged storage at -20°C, a detail frequently sought by laboratory technicians. Suppliers typically provide it as a crystalline solid with ≥95% purity (verified by thin-layer chromatography), catering to the pharmaceutical industry's stringent quality requirements.

Ongoing clinical investigations explore 5-Dehydroepisterol's immunomodulatory potential, particularly its interaction with liver X receptors (LXRs). This aligns with trending searches about "natural immune boosters" and "metabolic syndrome interventions." Preliminary data suggest it may regulate reverse cholesterol transport, though further in vivo validation is needed—an area where researchers often seek collaborative opportunities.

In analytical chemistry, the compound serves as a reference standard for sterol profiling in food and herbal products. The growing functional foods market drives demand for such standards, as evidenced by increasing searches for "plant sterol authentication methods." Regulatory agencies like the FDA and EFSA require rigorous characterization of sterol-containing supplements, positioning 23582-83-4 as an essential quality control tool.

Future research directions may explore 5-Dehydroepisterol's potential in neuroprotective formulations, given sterols' known roles in neuronal membrane integrity. This addresses emerging user interests in "natural cognitive enhancers." Collaborative efforts between academic institutions and nutraceutical companies could accelerate the translation of basic research into commercial applications while maintaining compliance with global regulatory frameworks.

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